5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with the molecular formula C25H23N3O4S This compound is characterized by its unique structure, which includes an ethoxy and propoxy group attached to a phenyl ring, a sulfanylidene group, and a diazinane-4,6-dione core
Preparation Methods
The synthesis of 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-propoxybenzaldehyde with a suitable thioamide under acidic conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the diazinane core, often using reagents like sodium hydroxide or potassium carbonate.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of oxidized, reduced, or substituted derivatives .
Scientific Research Applications
5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the sulfanylidene group allows it to form strong interactions with thiol groups in proteins, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include:
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound has a similar core structure but with different substituents, leading to variations in its reactivity and applications.
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-7-22-12-6-5-10(9-13(12)21-4-2)8-11-14(19)17-16(23)18-15(11)20/h5-6,8-9H,3-4,7H2,1-2H3,(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOLFHKHICDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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